molecular formula C29H18N4 B14190173 2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile CAS No. 837425-82-8

2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile

Katalognummer: B14190173
CAS-Nummer: 837425-82-8
Molekulargewicht: 422.5 g/mol
InChI-Schlüssel: QEOPYQLKEVMWEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile is a complex organic compound with a quinoline core structure substituted with amino, phenyl, and dicarbonitrile groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with malononitrile and aniline derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium ethoxide or potassium carbonate, and the reaction mixture is refluxed in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The dicarbonitrile groups can be reduced to primary amines.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro-quinoline derivatives.

    Reduction: Amino-quinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it may intercalate into DNA, disrupting the replication process and leading to cell death. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-4,5-diphenylquinoline-3,8-dicarbonitrile
  • 2-Amino-4,5,7-triphenylpyridine-3,8-dicarbonitrile
  • 2-Amino-4,5,7-triphenylisoquinoline-3,8-dicarbonitrile

Uniqueness

2-Amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile is unique due to its specific substitution pattern on the quinoline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Eigenschaften

CAS-Nummer

837425-82-8

Molekularformel

C29H18N4

Molekulargewicht

422.5 g/mol

IUPAC-Name

2-amino-4,5,7-triphenylquinoline-3,8-dicarbonitrile

InChI

InChI=1S/C29H18N4/c30-17-24-22(19-10-4-1-5-11-19)16-23(20-12-6-2-7-13-20)27-26(21-14-8-3-9-15-21)25(18-31)29(32)33-28(24)27/h1-16H,(H2,32,33)

InChI-Schlüssel

QEOPYQLKEVMWEW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C(C(=NC3=C2C#N)N)C#N)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.